molecular formula C10H15NO3S B7875170 3-(2-Methoxybenzenesulfonyl)propan-1-amine

3-(2-Methoxybenzenesulfonyl)propan-1-amine

Cat. No.: B7875170
M. Wt: 229.30 g/mol
InChI Key: IEPCKQUADAYRNF-UHFFFAOYSA-N
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Description

3-(2-Methoxybenzenesulfonyl)propan-1-amine is an organic compound with the molecular formula C10H15NO3S It features a methoxy group attached to a benzene ring, which is further connected to a sulfonyl group and a propan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxybenzenesulfonyl)propan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxybenzenesulfonyl chloride and 3-aminopropanol.

    Reaction: The 2-methoxybenzenesulfonyl chloride is reacted with 3-aminopropanol in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing continuous flow processes to enhance yield and reduce production time. Industrial methods also focus on minimizing waste and improving the overall sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxybenzenesulfonyl)propan-1-amine can undergo various chemical reactions, including:

    Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Major Products

    Substitution: Products include various substituted amines.

    Oxidation: Products include sulfonic acids or sulfoxides.

    Reduction: Products include sulfides or thiols.

Scientific Research Applications

3-(2-Methoxybenzenesulfonyl)propan-1-amine has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

    Biological Studies: It can serve as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 3-(2-Methoxybenzenesulfonyl)propan-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methoxybenzenesulfonyl)propan-1-ol: Similar structure but with a hydroxyl group instead of an amine.

    2-Methoxybenzenesulfonamide: Lacks the propan-1-amine chain.

    3-(2-Methoxybenzenesulfonyl)propanoic acid: Contains a carboxylic acid group instead of an amine.

Uniqueness

3-(2-Methoxybenzenesulfonyl)propan-1-amine is unique due to the presence of both a sulfonyl group and an amine group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its specific structure also enables unique interactions in biological systems, making it valuable for medicinal chemistry applications.

Properties

IUPAC Name

3-(2-methoxyphenyl)sulfonylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-14-9-5-2-3-6-10(9)15(12,13)8-4-7-11/h2-3,5-6H,4,7-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPCKQUADAYRNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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